Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1997282-76-4
VCID: VC11669711
InChI: InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)15-6(8)12-3/h2H2,1H3
SMILES: CCOC(=O)C1=C(SC(=N1)Cl)C(F)(F)F
Molecular Formula: C7H5ClF3NO2S
Molecular Weight: 259.63 g/mol

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate

CAS No.: 1997282-76-4

Cat. No.: VC11669711

Molecular Formula: C7H5ClF3NO2S

Molecular Weight: 259.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate - 1997282-76-4

Specification

CAS No. 1997282-76-4
Molecular Formula C7H5ClF3NO2S
Molecular Weight 259.63 g/mol
IUPAC Name ethyl 2-chloro-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)15-6(8)12-3/h2H2,1H3
Standard InChI Key LOKGEVXPQKZHGT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)Cl)C(F)(F)F
Canonical SMILES CCOC(=O)C1=C(SC(=N1)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate belongs to the thiazole family, a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound’s molecular formula is C₈H₅ClF₃NO₂S, with a molecular weight of 295.65 g/mol . Its structure features a chlorine atom at position 2, a trifluoromethyl group at position 5, and an ethyl carboxylate moiety at position 4 of the thiazole ring.

Synthetic Methodologies

While no direct synthesis of ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate is documented, patented routes for analogous thiazole carboxylates suggest viable pathways.

Chlorosulfonic Acid-Mediated Chlorination

A key patent (CN104672168B) outlines a three-step synthesis for 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, adaptable to the target compound :

  • Chlorination: Trifluoroacetyl ethyl acetoacetate reacts with chlorosulfonic acid at −15°C to −5°C, forming a chlorinated intermediate.

  • Cyclization: Thioacetamide in ethanol induces ring closure, yielding a thiazole ester.

  • Hydrolysis: Alkaline hydrolysis converts the ester to the carboxylic acid.

For the target compound, substituting trifluoroacetyl ethyl acetoacetate with a pre-chlorinated precursor could introduce the chlorine substituent at position 2. Reaction conditions (e.g., −12°C, 13-hour holding time) ensure minimal over-chlorination (<0.3% byproducts) .

Optimization and Yield

  • Yield: The patented method achieves >91% yield for analogous compounds, with purity exceeding 98.5% after recrystallization .

  • Solvent Selection: Ethanol is preferred for cyclization to avoid toxic solvents (e.g., acetic acid, DMF), simplifying downstream processing .

Applications in Pharmaceutical and Agrochemical Research

Bioactivity and Drug Discovery

Thiazole derivatives exhibit broad bioactivity, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group enhances metabolic stability and binding affinity to biological targets . Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate may serve as:

  • Antibacterial Agents: Analogous compounds inhibit bacterial enoyl-ACP reductase, a target in fatty acid biosynthesis .

  • Kinase Inhibitors: The thiazole core is a scaffold for tyrosine kinase inhibitors, relevant in oncology .

Agrochemical Uses

Trifluoromethylthiazoles are potent pesticides. For example, sulfoxaflor, a sulfoximine insecticide, shares structural motifs with this compound, suggesting potential insecticidal or herbicidal activity .

Industrial and Environmental Considerations

Scalability and Cost-Efficiency

The patented synthesis route emphasizes industrial viability:

  • Solvent Recovery: Ethanol is recycled post-hydrolysis, reducing waste and costs .

  • One-Pot Reactions: Combining chlorination, cyclization, and hydrolysis minimizes intermediate purification .

Environmental Impact

  • Waste Reduction: The process generates <5% organic waste, aligning with green chemistry principles .

  • Biodegradability: Thiazole rings are generally resistant to microbial degradation, necessitating controlled disposal .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the thiazole core could optimize bioactivity.

  • Process Intensification: Continuous-flow synthesis may enhance yield and scalability.

  • Toxicological Studies: Long-term ecotoxicology data are needed for agrochemical applications.

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